5-Chlorophthalazine
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Overview
Description
5-Chlorophthalazine: is a heterocyclic compound that belongs to the class of phthalazines Phthalazines are nitrogen-containing aromatic compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Chlorophthalazine can be synthesized through several methods. One common method involves the reaction of phthalic anhydride with hydrazine hydrate to form phthalazine, which is then chlorinated using phosphorus oxychloride to yield this compound . Another method involves the reduction of 1-chlorophthalazine with zinc and hydrochloric acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination of phthalazine derivatives under controlled conditions. The process ensures high yield and purity of the final product, making it suitable for various applications in pharmaceuticals and other industries .
Chemical Reactions Analysis
Types of Reactions: 5-Chlorophthalazine undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, thiols, and alcohols to form substituted derivatives.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include primary and secondary amines, piperazines, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and zinc or sodium borohydride for reduction are commonly used.
Major Products Formed:
Scientific Research Applications
Chemistry: 5-Chlorophthalazine is used as a building block in the synthesis of various heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology and Medicine: Phthalazine derivatives, including this compound, have shown potential as anticancer, antimicrobial, and anti-inflammatory agents. They are being investigated for their ability to inhibit specific enzymes and pathways involved in disease processes .
Industry: In the industrial sector, this compound is used in the production of advanced materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 5-chlorophthalazine and its derivatives involves interaction with specific molecular targets, such as enzymes and receptors. For example, some phthalazine derivatives inhibit vascular endothelial growth factor receptor (VEGFR), leading to anti-angiogenic effects in cancer treatment . The exact pathways and molecular targets can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
1-Chlorophthalazine: Similar in structure but with different reactivity and applications.
Phthalazine: The parent compound without the chlorine substitution, used in various synthetic applications.
Vatalanib: A phthalazine derivative known for its anticancer properties.
Uniqueness: 5-Chlorophthalazine is unique due to the presence of the chlorine atom, which enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C8H5ClN2 |
---|---|
Molecular Weight |
164.59 g/mol |
IUPAC Name |
5-chlorophthalazine |
InChI |
InChI=1S/C8H5ClN2/c9-8-3-1-2-6-4-10-11-5-7(6)8/h1-5H |
InChI Key |
JWZULGIGZFKJRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=NC=C2C(=C1)Cl |
Origin of Product |
United States |
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